SLV-317

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

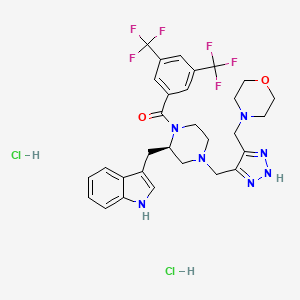

CAS 编号 |

393183-40-9 |

|---|---|

分子式 |

C30H33Cl2F6N7O2 |

分子量 |

708.5 g/mol |

IUPAC 名称 |

[3,5-bis(trifluoromethyl)phenyl]-[(2R)-2-(1H-indol-3-ylmethyl)-4-[[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methyl]piperazin-1-yl]methanone;dihydrochloride |

InChI |

InChI=1S/C30H31F6N7O2.2ClH/c31-29(32,33)21-11-19(12-22(14-21)30(34,35)36)28(44)43-6-5-42(16-23(43)13-20-15-37-25-4-2-1-3-24(20)25)18-27-26(38-40-39-27)17-41-7-9-45-10-8-41;;/h1-4,11-12,14-15,23,37H,5-10,13,16-18H2,(H,38,39,40);2*1H/t23-;;/m1../s1 |

InChI 键 |

QBQHUKKLUVZUBC-MQWQBNKOSA-N |

手性 SMILES |

C1CN([C@@H](CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl |

规范 SMILES |

C1CN(C(CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

SLV-317 Mechanism of Action: An In-Depth Technical Guide

Core Tenet: Selective Antagonism of the Neurokinin-1 Receptor

SLV-317 is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor. Its mechanism of action is centered on the competitive inhibition of Substance P (SP), the endogenous ligand with the highest affinity for the NK-1 receptor. By blocking the binding of SP, this compound effectively mitigates the downstream physiological effects mediated by this signaling pathway, which are implicated in emesis, pain transmission, and neurogenic inflammation.

Molecular Target: The Neurokinin-1 Receptor

The NK-1 receptor is a G-protein coupled receptor (GPCR) belonging to the tachykinin receptor subfamily. Upon binding of its agonist, Substance P, the NK-1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This initiates a downstream signaling cascade that is central to the physiological effects of Substance P.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the functional antagonism of Substance P-induced effects. This has been demonstrated in human clinical trials through the inhibition of SP-induced venodilation.

Clinical Efficacy in Healthy Volunteers

A randomized, double-blind, placebo-controlled crossover study involving 19 healthy male volunteers demonstrated the significant in vivo antagonistic effects of a single 250 mg oral dose of this compound. The key findings from this study are summarized in the tables below.[1][2]

Table 1: Pharmacokinetic Profile of a Single 250 mg Oral Dose of this compound [1][2]

| Parameter | Mean Value (± SEM) |

| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL |

| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min |

| Half-life (t½) | 9.9 ± 1.6 h |

Table 2: Pharmacodynamic Effects of a Single 250 mg Oral Dose of this compound on Substance P-Induced Venodilation [1][2]

| Parameter | This compound | Placebo | p-value |

| Mean Venodilation before treatment | 56 ± 8% | 49 ± 6% | 0.91 |

| Maximum Antagonizing Effect | 95 ± 8% | - | < 0.001 |

| Time to Maximum Effect | 1.47 ± 0.24 h | - | - |

| Mean Area Under the Effect Curve (AUEC) | 278 ± 67% h⁻¹ | 49 ± 12% h⁻¹ | < 0.001 |

Signaling Pathway Interruption by this compound

This compound exerts its pharmacological effect by interrupting the canonical NK-1 receptor signaling pathway. The binding of this compound to the NK-1 receptor prevents the G-protein coupling and subsequent activation of downstream effectors that would normally occur upon Substance P binding.

Experimental Protocols

The primary method for assessing the in vivo efficacy of this compound in humans is the dorsal hand vein compliance technique.

Dorsal Hand Vein Compliance Technique

This technique measures changes in the diameter of a dorsal hand vein in response to vasoactive substances. It serves as a surrogate model for the peripheral effects of NK-1 receptor stimulation and antagonism.

Methodology Overview:

-

Subject Preparation: Healthy volunteers are placed in a supine position. A dorsal hand vein is selected for the study.

-

Catheterization: A small-gauge needle or catheter is inserted into the selected vein for the local infusion of study drugs.

-

Venoconstriction: To establish a stable baseline of venous tone, a venoconstrictor agent, such as phenylephrine, is infused.

-

Substance P Infusion: Substance P is then co-infused intermittently to induce venodilation. The infusions are spaced apart to prevent tachyphylaxis (tolerance).[3]

-

Compliance Measurement: The change in venous diameter (compliance) is measured continuously. This can be achieved using a linear variable differential transformer (LVDT) which provides a direct and continuous recording of venous compliance.[4][5]

-

Drug Administration: this compound or placebo is administered orally.

-

Post-Dose Assessment: The pharmacodynamic assessments of Substance P-induced venodilation are repeated at various time points post-dose to determine the antagonistic effect of this compound.[3]

-

Pharmacokinetic Sampling: Venous blood samples are collected at predefined intervals to determine the plasma concentration of this compound and correlate it with its pharmacodynamic effects.[3]

References

- 1. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. A new technique for recording compliance of human hand veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new technique for recording compliance of human hand veins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SLV-317: A Neurokinin-1 Receptor Antagonist

Introduction

SLV-317 is a potent and highly selective, orally active antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. By blocking the action of Substance P at the NK-1 receptor, this compound has been investigated for its therapeutic potential in conditions characterized by visceral hypersensitivity and inflammation, such as inflammatory bowel disease and irritable bowel syndrome.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental protocols used in its evaluation.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound | [1][2][3] |

| Alternative Names | Not specified in available literature | |

| Drug Class | Neurokinin-1 (NK-1) Receptor Antagonist | [1][2] |

| Mechanism of Action | Blocks the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream signaling effects. | [1] |

Preclinical Data

In Vivo Efficacy

In a preclinical model of visceral pain, this compound demonstrated significant efficacy in reducing visceral hypersensitivity.

| Animal Model | Endpoint | Result | Reference |

| Rat | Visceral hypersensitivity to colonic distension | 70% maximal inhibition | [1] |

Clinical Data

A clinical study in healthy male volunteers has provided key pharmacokinetic and pharmacodynamic insights into the activity of this compound in humans.

Pharmacokinetics

Following a single oral dose of 250 mg administered as a solution, this compound exhibited the following pharmacokinetic profile:

| Parameter | Mean Value (± SEM) | Reference |

| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL | [1][3] |

| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min | [1][3] |

| Half-life (t1/2) | 9.9 ± 1.6 h | [1][3] |

Pharmacodynamics

The pharmacodynamic effect of this compound was assessed by its ability to antagonize Substance P-induced venodilation in the dorsal hand vein.

| Parameter | Result | Reference |

| Effect on Substance P-induced Venodilation | Substantial inhibition | [1][3] |

| Maximum Antagonizing Effect | 95 ± 8% | [1][3] |

| Time to Maximum Effect | 1.47 ± 0.24 h | [1][3] |

| Area Under the Effect Curve (vs. Placebo) | Significantly higher (p < 0.001) | [1][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the Neurokinin-1 (NK-1) receptor, thereby preventing the binding of its endogenous ligand, Substance P. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events.

References

- 1. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SLV-317, a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLV-317 is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Preclinical and clinical investigations have demonstrated the potential of this compound in modulating these pathways, suggesting its therapeutic utility in conditions such as visceral pain and inflammatory bowel disease. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, detailed experimental protocols for key studies, and a visualization of the underlying signaling pathways.

Introduction

The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in neurogenic inflammation and pain signaling pathways.[1] Antagonism of the NK-1 receptor presents a promising therapeutic strategy for a range of disorders. This compound, chemically identified as 3 - [((2R) -1- [3,5 - bis(trifluoromethyl)benzoyl] -4 -{[5-(morpholinomethyl)-2H-1,2,3-triazol-4 yl]methyl} piperazinyl)methyl]-1H-indole dihydrochloride, is a novel antagonist developed to target this receptor.[1] This document synthesizes the current knowledge on this compound, with a focus on its pharmacological properties and the methodologies used to elucidate them.

In Vitro Pharmacology

While specific binding affinity (Ki) and functional antagonist potency (IC50) values for this compound are not publicly available in the reviewed literature, it is characterized as a potent and highly selective NK-1 receptor antagonist based on in vitro and in vivo studies.[1]

Preclinical Pharmacology

Preclinical studies have highlighted the efficacy of this compound in animal models of visceral hypersensitivity and intestinal inflammation.

Visceral Hypersensitivity in Rats

In a rat model of visceral hypersensitivity induced by colorectal distension, this compound demonstrated a maximal inhibition of the visceral pain response by 70%.[1]

TNBS-Induced Ileitis in Guinea Pigs

In a guinea pig model of trinitrobenzenesulphonic acid (TNBS)-induced ileitis, a model for inflammatory bowel disease, orally administered this compound was found to significantly reduce various parameters of inflammation.[1]

Clinical Pharmacology

A randomized, double-blind, placebo-controlled cross-over study was conducted in healthy male volunteers to investigate the pharmacokinetics and pharmacodynamics of a single oral dose of this compound.[2]

Pharmacokinetics

Following oral administration of a 250 mg dose, this compound exhibited the following pharmacokinetic profile:

| Parameter | Value (Mean ± SEM) |

| Maximum Plasma Concentration (Cmax) | 77 ± 9 ng/mL |

| Time to Maximum Plasma Concentration (Tmax) | 47 ± 3 min |

| Half-life (t1/2) | 9.9 ± 1.6 h |

| Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers.[2] |

Pharmacodynamics

The pharmacodynamic effect of this compound was assessed by its ability to antagonize Substance P-induced venodilation in the dorsal hand vein.

| Parameter | Value (Mean ± SEM) |

| Maximum Antagonizing Effect | 95 ± 8% |

| Time to Maximum Effect | 1.47 ± 0.24 h |

| Table 2: Pharmacodynamic Parameters of this compound in Healthy Volunteers.[2] |

Experimental Protocols

Visceral Hypersensitivity (Rat Colorectal Distension Model) - General Protocol

This protocol is a generalized representation based on standard methods, as the specific protocol for this compound was not detailed in the available literature.

-

Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.

-

Balloon Insertion: A latex balloon catheter is inserted intra-rectally and positioned in the descending colon.

-

Adaptation Period: Animals are allowed to adapt to the restraint for a set period.

-

Colorectal Distension (CRD): The balloon is incrementally inflated to various pressures to elicit a visceromotor response (abdominal muscle contraction).

-

Drug Administration: this compound or vehicle is administered orally at a predetermined time before CRD.

-

Response Measurement: The pressure threshold for the visceromotor response is recorded as a measure of visceral sensitivity.

TNBS-Induced Ileitis (Guinea Pig Model) - General Protocol

This protocol is a generalized representation, as the specific protocol for this compound was not detailed in the available literature.

-

Induction of Ileitis: Under anesthesia, a solution of TNBS in ethanol (B145695) is instilled into the ileum of guinea pigs.

-

Drug Administration: this compound or vehicle is administered orally for a specified number of days post-TNBS instillation.

-

Assessment of Inflammation: At the end of the treatment period, a segment of the ileum is excised.

-

Macroscopic Scoring: The tissue is scored for visible signs of inflammation, such as ulceration and thickening.

-

Histological Analysis: Tissue samples are processed for histological examination to assess inflammatory cell infiltration and mucosal damage.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is quantified from tissue homogenates.

Dorsal Hand Vein Compliance Technique (Human)

This technique was employed to assess the in vivo antagonism of the NK-1 receptor by this compound.[2]

-

Catheter Placement: Two intravenous catheters are inserted in a dorsal hand vein in a retrograde direction.

-

Vein Diameter Measurement: A linear variable differential transformer is used to continuously measure changes in vein diameter.

-

Pre-constriction: The vein is pre-constricted by a continuous infusion of phenylephrine (B352888) through the distal catheter.

-

Substance P Infusion: Substance P is infused through the proximal catheter to induce venodilation.

-

Drug Administration: A single oral dose of this compound (250 mg) or placebo is administered.

-

Post-dose Measurement: Substance P-induced venodilation is measured at multiple time points after drug administration to determine the antagonizing effect.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Neurokinin-1 Receptor Signaling Pathway

Caption: Simplified NK-1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Dorsal Hand Vein Compliance Technique

Caption: Experimental workflow for the dorsal hand vein compliance technique.

Conclusion

This compound is a potent, orally active NK-1 receptor antagonist with demonstrated efficacy in preclinical models of visceral pain and inflammation, and confirmed target engagement in humans. The data summarized in this guide underscore the therapeutic potential of this compound. Further research, particularly the public dissemination of in vitro binding and functional data, would provide a more complete pharmacological profile. The detailed experimental methodologies and visual representations provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development.

References

SLV-317 and Substance P: A Technical Overview for Drug Development Professionals

An In-depth Guide for Researchers and Scientists

Abstract

SLV-317 is an orally active, potent, and highly selective antagonist of the neurokinin-1 (NK-1) receptor. Its primary mechanism of action involves the competitive inhibition of Substance P (SP), the natural ligand for the NK-1 receptor. Substance P, an undecapeptide of the tachykinin family, is a key mediator in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. This technical guide provides a comprehensive overview of this compound, with a focus on its interaction with Substance P and the associated signaling pathways. The document is intended for researchers, scientists, and professionals involved in drug development, offering a consolidation of available clinical data, experimental methodologies, and a visualization of the underlying biological pathways.

Introduction to this compound and Substance P

Substance P is a neuropeptide that exerts its biological effects through binding to tachykinin receptors, with the highest affinity for the neurokinin-1 (NK-1) receptor.[1] The activation of the NK-1 receptor by Substance P is implicated in a variety of conditions, including chemotherapy-induced nausea and vomiting, inflammatory bowel disease (IBD), and pain.[1][2] this compound has been developed as a therapeutic agent to counteract the effects of Substance P by blocking its interaction with the NK-1 receptor.[1] Preclinical studies have suggested the potential of this compound in models of visceral hypersensitivity and inflammatory bowel disease.[1]

Quantitative Data

The following tables summarize the key quantitative data from a clinical study conducted on this compound in healthy male volunteers.[1][3]

Table 1: Pharmacokinetics of a Single Oral 250 mg Dose of this compound [1][3]

| Parameter | Mean Value (± SEM) |

| Maximum Plasma Concentration (Cmax) | 77 ± 9 ng/mL |

| Time to Maximum Plasma Concentration (Tmax) | 47 ± 3 min |

| Half-life (t½) | 9.9 ± 1.6 h |

Table 2: Pharmacodynamics of a Single Oral 250 mg Dose of this compound on Substance P-Induced Venodilation [1][3]

| Parameter | Mean Value (± SEM) | 95% Confidence Interval |

| Maximum Antagonizing Effect (Emax) | 95 ± 8 % | 78, 111 |

| Time to Maximum Antagonizing Effect | 1.47 ± 0.24 h | 0.96, 1.98 |

| Area Under the Effect Curve (AUCe) | 278 ± 67 % h⁻¹ | 198, 358 |

Experimental Protocols

Clinical Pharmacokinetic and Pharmacodynamic Study

A randomized, double-blind, placebo-controlled, cross-over study was conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound.[3]

-

Participants: 19 healthy male volunteers.[3]

-

Intervention: A single oral dose of 250 mg of this compound or placebo.[3]

-

Pharmacokinetic Assessment: Blood samples were collected at various time points to determine the plasma concentrations of this compound.[3]

-

Pharmacodynamic Assessment (Hand Vein Compliance Method):

-

A dorsal hand vein was cannulated for drug infusion and pressure measurement.[4][5]

-

The hand was placed in a plethysmograph to measure changes in vein diameter.[4][5]

-

Veins were preconstricted with a continuous infusion of the alpha-1 agonist, phenylephrine.[3][4]

-

Substance P was infused locally to induce venodilation, and the extent of dilation was measured.[3][4]

-

The ability of this compound to inhibit this Substance P-induced venodilation was quantified over time.[3]

-

Preclinical Inflammatory Bowel Disease Model (General Overview)

While specific protocols for this compound are not publicly available, a common preclinical model for IBD, in which this compound has been evaluated, is the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in guinea pigs.[1]

-

Induction of Colitis: A solution of TNBS in ethanol (B145695) is administered rectally to anesthetized animals.[6][7] This induces a transmural inflammation of the colon that mimics some aspects of human Crohn's disease.[6][8]

-

Evaluation Parameters: The severity of colitis is typically assessed by monitoring body weight, stool consistency, and the presence of blood in the feces.[8][9] Histological analysis of the colon is also performed to evaluate the extent of inflammation, ulceration, and tissue damage.[8][9]

-

Therapeutic Intervention: The efficacy of a test compound like this compound would be evaluated by administering it to the animals before or after the induction of colitis and comparing the disease parameters to a vehicle-treated control group.

Visualizations

Substance P / NK-1 Receptor Signaling Pathway

Caption: Substance P Signaling Pathway via the NK-1 Receptor.

Experimental Workflow for Clinical Pharmacodynamic Assessment

Caption: Clinical Pharmacodynamic Assessment Workflow.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the NK-1 receptor.[1] By binding to the receptor, it prevents Substance P from binding and initiating the downstream signaling cascade depicted in the pathway diagram. This blockade of NK-1 receptor activation is the basis for its therapeutic potential in conditions driven by excessive Substance P activity.

Conclusion

This compound has demonstrated potent antagonism of Substance P-induced effects in a clinical setting. The available pharmacokinetic and pharmacodynamic data in humans provide a solid foundation for its further development. While detailed preclinical data on binding affinities and in vivo dose-response relationships are not extensively published, the compound's performance in a human model of NK-1 receptor activation is promising. Further research to fully elucidate its efficacy and safety in relevant patient populations is warranted. This technical guide consolidates the key available information to support ongoing and future research and development efforts in the field of NK-1 receptor antagonism.

References

- 1. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P in human hand veins in vivo: tolerance, efficacy, potency, and mechanism of venodilator action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new technique for recording compliance of human hand veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TNBS-induced inflammation modulates the function of one class of low-threshold rectal mechanoreceptors in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

SLV-317: A Technical Guide to its Interaction with the Neurokinin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLV-317 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR) that plays a significant role in pain transmission, inflammation, and emesis.[1] This technical guide provides a comprehensive overview of the interaction between this compound and its target receptor. It includes a summary of available quantitative data from in vivo human studies, a detailed experimental protocol, and a visualization of the NK-1 receptor signaling pathway. While preclinical in vitro studies have established this compound as a potent and highly selective NK-1 receptor antagonist, specific binding affinity values (Kᵢ or IC₅₀) are not publicly available in the cited literature.[1]

Core Target: The Neurokinin-1 (NK-1) Receptor

The primary molecular target of this compound is the neurokinin-1 (NK-1) receptor, also known as the tachykinin receptor 1 (TACR1). The endogenous ligand for this receptor is Substance P, an undecapeptide involved in a variety of physiological processes. As an antagonist, this compound competitively binds to the NK-1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound from a randomized, double-blind, placebo-controlled crossover study in healthy male volunteers who received a single oral dose of 250 mg.[1][2]

Table 1: Pharmacokinetic Properties of this compound [1][2]

| Parameter | Value (mean ± SEM) |

| Peak Plasma Concentration (Cₘₐₓ) | 77 ± 9 ng/mL |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 47 ± 3 min |

| Elimination Half-life (t₁/₂) | 9.9 ± 1.6 h |

Table 2: Pharmacodynamic Properties of this compound (Antagonism of Substance P-induced Venodilation) [1][2]

| Parameter | Value (mean ± SEM) |

| Maximum Antagonizing Effect (Eₘₐₓ) | 95 ± 8 % |

| Time to Maximum Effect (Tₘₐₓ) | 1.47 ± 0.24 h |

| Area Under the Effect Curve (AUCₑ) | 278 ± 67 % h⁻¹ |

Signaling Pathway

The binding of the endogenous agonist, Substance P, to the NK-1 receptor primarily initiates a signaling cascade through the Gαq subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses. This compound, as an antagonist, blocks the initiation of this cascade.

Experimental Protocols

In Vivo: Dorsal Hand Vein Compliance

This protocol was utilized to assess the pharmacodynamic effect of this compound on Substance P-induced venodilation in healthy male volunteers.[3]

Objective: To determine the effect of a single oral dose of this compound on Substance P-induced venodilation.

Methodology:

-

Subject Preparation: Healthy male volunteers are recruited for a double-blind, placebo-controlled, crossover study.

-

Vein Cannulation: A dorsal hand vein is cannulated for drug infusion and measurement of venous compliance.

-

Venoconstriction: Phenylephrine is infused to induce a stable state of venoconstriction.

-

Substance P Infusion: Substance P is co-infused intermittently to induce venodilation. Infusions are separated by 45-minute intervals to prevent tachyphylaxis.

-

Drug Administration: A single oral dose of 250 mg of this compound or a matching placebo is administered.

-

Pharmacodynamic Assessment: The venodilation response to Substance P is measured for up to 4.25 hours post-dose using the dorsal hand vein compliance technique.

-

Pharmacokinetic Sampling: Venous blood samples are collected for up to 24 hours post-dose to determine the plasma concentration of this compound.

-

Safety Monitoring: ECG, pulse rate, blood pressure, and standard clinical laboratory tests are monitored throughout the study.

References

SLV-317: A Technical Overview of a Peripheral Neurokinin-1 Receptor Antagonist

Introduction

SLV-317 is a potent and highly selective neurokinin-1 (NK-1) receptor antagonist that has been investigated for its therapeutic potential in conditions involving neurogenic inflammation, such as inflammatory bowel disease (IBD). Developed by Solvay Pharmaceuticals, this compound acts primarily as a peripheral antagonist of the NK-1 receptor, thereby inhibiting the effects of substance P. This document provides an in-depth technical guide on the discovery, history, mechanism of action, and experimental data related to this compound, intended for researchers, scientists, and drug development professionals. While specific details regarding the initial discovery and a comprehensive development history of this compound by Solvay Pharmaceuticals are not extensively available in public literature, this guide consolidates the key scientific findings from preclinical and clinical research.

Mechanism of Action: Antagonism of the Neurokinin-1 Receptor

This compound exerts its pharmacological effects by competitively blocking the binding of substance P to the neurokinin-1 (NK-1) receptor. Substance P, an undecapeptide of the tachykinin family, is the natural agonist for the NK-1 receptor with the highest affinity.[1] The activation of NK-1 receptors by substance P is a key component in the transmission of pain signals, the induction of emesis, the promotion of neurogenic inflammation, and endothelium-dependent vasodilation.[1] In the gastrointestinal tract, substance P is involved in the transmission of afferent sensory signals and modulates neuromuscular function, leading to increased motility.[1]

By antagonizing the NK-1 receptor, this compound effectively mitigates the downstream signaling cascades initiated by substance P. This action is particularly relevant in pathological conditions characterized by excessive substance P release and NK-1 receptor activation, such as in inflammatory bowel disease and other inflammatory conditions.

Neurokinin-1 Receptor Signaling Pathway

The binding of substance P to the G-protein coupled NK-1 receptor initiates a cascade of intracellular events. The following diagram illustrates the simplified signaling pathway.

Preclinical Pharmacology

This compound has been characterized as a potent and highly selective NK-1 receptor antagonist in both in vitro and in vivo preclinical studies.[1] While specific quantitative data on its binding affinity (e.g., Ki or IC50 values) are not publicly available, its functional antagonistic properties have been demonstrated in various animal models.

In Vivo Efficacy in Animal Models

Visceral Hypersensitivity in Rats: In a rat model of visceral hypersensitivity, this compound demonstrated a maximal inhibition of visceral hypersensitivity to colonic distension of 70%.[1] This finding suggests its potential utility in treating visceral pain, a common symptom in functional bowel disorders.

Inflammatory Bowel Disease Model in Guinea Pigs: In a guinea pig model of trinitrobenzenesulphonic acid (TNBS)-induced ileitis, a well-established model for inflammatory bowel disease, oral administration of this compound was shown to significantly reduce various parameters of inflammation.[2] This indicates a direct anti-inflammatory effect in the gastrointestinal tract.

Gastrointestinal Transit and Antidiarrheal Activity: Preclinical studies have also revealed that this compound has weak but significant effects on gastrointestinal transit.[1] It was found to reduce fecal output in rats and exhibit antidiarrheal activity in both rats and mice.[2]

Experimental Protocol: TNBS-Induced Colitis

The trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a widely used experimental model that mimics some aspects of human inflammatory bowel disease, particularly Crohn's disease. The following is a general protocol for this model:

-

Animal Model: Typically, male Wistar rats or specific mouse strains are used.

-

Induction of Colitis:

-

Animals are fasted overnight with free access to water.

-

Under light anesthesia, a catheter is inserted rectally.

-

A solution of TNBS dissolved in ethanol (B145695) (e.g., 50% ethanol) is administered intrarectally. Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce a cell-mediated immune response.

-

-

Treatment: this compound or vehicle is administered orally at predetermined doses and time points relative to TNBS administration.

-

Assessment of Colitis:

-

Clinical Scoring: Daily monitoring of body weight, stool consistency, and presence of blood in the stool.

-

Macroscopic Scoring: At the end of the experiment, the colon is excised, and the degree of inflammation, ulceration, and bowel wall thickening is scored.

-

Histological Analysis: Colonic tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, crypt damage, and cellular infiltration.

-

Biochemical Markers: Measurement of inflammatory markers such as myeloperoxidase (MPO) activity (an index of neutrophil infiltration) in the colonic tissue.

-

Clinical Pharmacology in Healthy Volunteers

A randomized, double-blind, placebo-controlled, cross-over study was conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in healthy male volunteers.

Study Design and Methodology

-

Participants: 19 healthy male volunteers.

-

Treatment: A single oral dose of 250 mg this compound or placebo.

-

Pharmacokinetic Sampling: Blood samples were collected for analysis of this compound plasma concentrations up to 24 hours post-dose.

-

Pharmacodynamic Assessment: The inhibition of the venodilator response to substance P was evaluated using the dorsal hand vein compliance method. This technique involves pre-constricting the hand veins with phenylephrine, followed by local infusion of substance P to induce venodilation. The effect of this compound on this substance P-induced venodilation was measured.

The following diagram illustrates the experimental workflow of the clinical study.

Pharmacokinetic Results

The administration of a single 250 mg oral dose of this compound was well-tolerated and resulted in the following pharmacokinetic profile:

| Parameter | Value (Mean ± SEM) |

| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL |

| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min |

| Half-life (t1/2) | 9.9 ± 1.6 h |

| Data from Hesse et al., 2006[3] |

Pharmacodynamic Results

This compound demonstrated a substantial and statistically significant inhibition of substance P-induced venodilation compared to placebo (P < 0.001).[1][3]

| Parameter | This compound | Placebo |

| Mean Venodilation before Dosing | 56 ± 8% | 49 ± 6% |

| Maximum Antagonizing Effect (Emax) | 95 ± 8% | - |

| Time to Maximum Effect | 1.47 ± 0.24 h | - |

| Mean Area Under the Effect Curve (AUCe) | 278 ± 67% h-1 | 49 ± 12% h-1 |

| Data from Hesse et al., 2006[1][3] |

These results confirm that this compound is an orally active and highly effective antagonist of substance P-induced effects in humans.[1][3]

Conclusion

This compound is a peripherally acting neurokinin-1 receptor antagonist with demonstrated efficacy in preclinical models of visceral hypersensitivity and inflammatory bowel disease. Clinical data in healthy volunteers have established its oral bioavailability and potent antagonism of substance P-induced effects in humans. While further clinical development information is not widely available, the existing data suggest that this compound held promise as a therapeutic agent for conditions driven by peripheral NK-1 receptor activation, such as inflammatory bowel disease and visceral pain. This technical summary provides a foundation for understanding the pharmacological profile of this compound and its potential therapeutic applications.

References

SLV-317 and its Putative Role in the Modulation of Visceral Pain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral pain, a hallmark of functional and inflammatory gastrointestinal disorders, represents a significant clinical challenge with a substantial unmet medical need. The corticotropin-releasing factor (CRF) system has emerged as a critical modulator of visceral sensitivity, particularly in the context of stress-induced exacerbation of symptoms. SLV-317, identified as a corticotropin-releasing factor receptor 1 (CRF1) antagonist, was investigated for its potential therapeutic role in visceral pain. Although the clinical development of this compound was discontinued (B1498344) in the United States, the underlying scientific rationale for targeting the CRF system in visceral pain remains a compelling area of research. This technical guide provides an in-depth overview of the core scientific principles and experimental evidence supporting the role of CRF receptor antagonism in mitigating visceral pain, the presumed mechanism of action for this compound.

Introduction: The CRF System and Visceral Hypersensitivity

The corticotropin-releasing factor (CRF) system, comprising CRF and related peptides (urocortins), and its receptors (CRF1 and CRF2), is a key regulator of the neuroendocrine, autonomic, and behavioral responses to stress.[1][2] Beyond its well-established role in the hypothalamic-pituitary-adrenal (HPA) axis, the CRF system is extensively expressed in the central and peripheral nervous systems, including regions critical for pain processing and gastrointestinal function.[2]

Emerging evidence from preclinical and clinical studies has solidified the role of the CRF system, particularly the CRF1 receptor, in the pathophysiology of visceral hypersensitivity, a cardinal feature of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][3][4] Stress is a well-known trigger for the exacerbation of symptoms in these conditions, and the CRF system is a primary mediator of this stress-induced visceral hyperalgesia.[2][3]

This compound was developed as a CRF1 receptor antagonist with the therapeutic goal of mitigating visceral pain.[5][6] While specific data on this compound's efficacy and mechanism from published preclinical or clinical trials are not publicly available due to its discontinued development, this guide will focus on the extensive body of research on CRF receptor antagonists in animal models of visceral pain to elucidate the intended role of this compound.

The Role of CRF1 Receptor Activation in Visceral Pain: Preclinical Evidence

Animal models have been instrumental in delineating the contribution of CRF1 receptor activation to visceral nociception.

Experimental Models of Visceral Pain

A commonly employed model is the colorectal distension (CRD) model in rodents. In this model, a balloon is inserted into the colon and inflated to various pressures, and the visceromotor response (VMR), typically measured as abdominal muscle contractions, is quantified as an index of visceral pain.

Effects of CRF and CRF1 Agonists

Central or peripheral administration of CRF or selective CRF1 receptor agonists has been shown to induce visceral hyperalgesia, mimicking the effects of stress.[2][3] These agents lower the threshold for pain and increase the magnitude of the visceromotor response to colorectal distension.[2]

Effects of CRF1 Receptor Antagonists

The administration of selective CRF1 receptor antagonists has been demonstrated to block stress-induced visceral hyperalgesia and, in some cases, reduce baseline visceral sensitivity.[2][3] These findings provide a strong rationale for the therapeutic potential of CRF1 antagonists like this compound in visceral pain.

Table 1: Representative Effects of CRF Receptor Ligands in Rodent Models of Visceral Pain

| Compound Class | Agent | Animal Model | Key Finding | Reference |

| CRF Receptor Agonist | Corticotropin-Releasing Factor (CRF) | Rat | Intracerebroventricular or intraperitoneal injection induces visceral hyperalgesia to colorectal distension. | [2] |

| CRF1 Receptor Agonist | Cortagine | Rat, Mouse | Intraperitoneal administration reproduces CRF-induced visceral hypersensitivity. | [3] |

| CRF Receptor Antagonist | Astressin | Rat | Peripheral administration prevents the development of visceral hyperalgesia in response to repeated stress. | [3] |

| CRF1 Receptor Antagonist | Various selective antagonists | Rodent | Block stress-induced colonic hypersensitivity to colorectal distension. | [2] |

| CRF2 Receptor Agonist | Urocortin 2 | Rat | Peripheral injection reduces visceral pain following colorectal distension. | [2][7] |

Signaling Pathways in CRF-Mediated Visceral Nociception

The pro-nociceptive effects of CRF1 receptor activation are mediated through a complex interplay of central and peripheral signaling pathways.

Central Mechanisms

Within the central nervous system, CRF1 receptors are expressed in key areas for pain modulation, including the amygdala, prefrontal cortex, and spinal cord. Activation of these receptors can enhance the transmission of nociceptive signals from the viscera.

Peripheral Mechanisms

Peripherally, CRF1 receptors are found on sensory neurons and immune cells, such as mast cells.[2] Activation of these receptors can lead to the release of pro-inflammatory mediators and sensitize visceral afferent nerves, thereby lowering the pain threshold.

Caption: Proposed mechanism of this compound in visceral pain.

Experimental Protocols

To provide a practical context for the data presented, this section outlines a generalized experimental protocol for evaluating the effect of a CRF1 receptor antagonist on visceral sensitivity in a rodent model.

Animal Model and Surgical Preparation

-

Animals: Adult male Sprague-Dawley rats.

-

Surgical Implantation: Under anesthesia, electrodes are sutured into the external oblique abdominal muscles for electromyography (EMG) recording of the visceromotor response. Animals are allowed to recover for at least one week post-surgery.

Colorectal Distension (CRD) Protocol

-

A flexible balloon catheter is inserted intra-anally into the descending colon.

-

After an acclimation period, phasic colorectal distensions are performed at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with an inter-stimulus interval (e.g., 4 minutes).

-

The EMG signal is recorded, rectified, and integrated to quantify the visceromotor response (VMR).

Drug Administration and Experimental Design

-

A baseline CRD response is established.

-

Animals are administered the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral).

-

To induce a stress response, animals may be subjected to a stressor such as water avoidance stress.

-

Following drug administration and/or stress, the CRD protocol is repeated at various time points to assess the effect of the treatment on visceral sensitivity.

Caption: Generalized experimental workflow for visceral pain studies.

Conclusion

This compound was developed as a CRF1 receptor antagonist with the potential to treat visceral pain by targeting a key underlying mechanism of visceral hypersensitivity. Although the clinical development of this specific compound was halted, the scientific foundation for this therapeutic approach remains robust. Preclinical studies have consistently demonstrated that CRF1 receptor activation plays a pivotal role in mediating stress-induced visceral hyperalgesia. Consequently, CRF1 receptor antagonists hold promise as a targeted therapy for disorders characterized by visceral pain, such as irritable bowel syndrome. Future research in this area may focus on developing new CRF1 antagonists with improved pharmacokinetic and pharmacodynamic profiles, potentially leading to a novel class of therapeutics for these challenging conditions.

References

- 1. Corticotropin-releasing factor receptor 1 (CRF-R1) antagonists: Promising agents to prevent visceral hypersensitivity in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticotropin-Releasing Factor Receptor 1 Antagonist Alters Regional Activation and Effective Connectivity in an Emotional–Arousal Circuit during Expectation of Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. US8835444B2 - Cyclohexyl amide derivatives as CRF receptor antagonists - Google Patents [patents.google.com]

- 7. CRF2 receptor activation prevents colorectal distension induced visceral pain and spinal ERK1/2 phosphorylation in rats - PMC [pmc.ncbi.nlm.nih.gov]

SLV-317: A Neurokinin-1 Receptor Antagonist for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SLV-317 is an orally active, potent, and selective antagonist of the neurokinin-1 (NK-1) receptor.[1][2] It has been investigated for its therapeutic potential in conditions characterized by neurogenic inflammation and visceral hypersensitivity, including inflammatory bowel disease (IBD).[2] This document provides a comprehensive overview of the available research on this compound in the context of IBD, including its mechanism of action, preclinical findings, and clinical data.

Core Mechanism of Action: Targeting the Substance P/NK-1R Pathway

The primary mechanism of action of this compound is the blockade of the neurokinin-1 receptor, thereby inhibiting the biological effects of its endogenous ligand, Substance P.[1] Substance P is a neuropeptide that plays a significant role in the pathophysiology of IBD.[1][3] In the gastrointestinal tract, elevated levels of Substance P and upregulation of its receptor, NK-1R, are observed in patients with IBD.[2] The interaction between Substance P and the NK-1R on various cell types, including immune cells, epithelial cells, and neurons, contributes to the inflammatory cascade and visceral pain perception characteristic of IBD.[2][3]

By binding to the NK-1 receptor, this compound prevents Substance P from initiating downstream signaling pathways that lead to neurogenic inflammation. This includes the activation of transcription factors such as NF-κB, which in turn promotes the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]

Signaling Pathway of Substance P/NK-1R in Intestinal Inflammation and its Inhibition by this compound

Caption: this compound blocks Substance P binding to the NK-1R, inhibiting downstream inflammatory signaling.

Preclinical Research in Inflammatory Bowel Disease Models

This compound has demonstrated efficacy in animal models of IBD, suggesting its potential as a therapeutic agent.

TNBS-Induced Ileitis in Guinea Pigs

In a preclinical model of trinitrobenzenesulphonic acid (TNBS)-induced ileitis in guinea pigs, orally administered this compound was shown to significantly reduce various parameters of inflammation.[2] This model is relevant to Crohn's disease, as TNBS induces a T-cell mediated transmural inflammation.

Experimental Protocol: TNBS-Induced Ileitis (General Methodology)

While the specific protocol for the this compound study is not publicly available, a general methodology for this model is as follows:

-

Animal Model: Male guinea pigs are typically used.

-

Induction of Ileitis: A solution of TNBS in ethanol (B145695) is administered intra-ileally to anesthetized animals. Control animals receive a saline or ethanol vehicle.

-

Treatment: Animals in the treatment group receive this compound orally at specified doses and a predetermined schedule following TNBS administration.

-

Assessment of Inflammation: After a set period, animals are euthanized, and the ileum is collected for analysis.

-

Macroscopic Scoring: The severity of inflammation is assessed based on visual criteria such as ulceration, bowel wall thickening, and adhesions.

-

Histological Analysis: Tissue sections are stained (e.g., with hematoxylin (B73222) and eosin) and examined microscopically to evaluate the degree of cellular infiltration, crypt damage, and overall inflammation.

-

Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, may be measured in tissue homogenates. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can also be quantified using techniques like ELISA or qPCR.

-

Quantitative Data from Preclinical Studies

Detailed quantitative data from the preclinical studies of this compound in IBD models are not publicly available. The available literature indicates a "significant reduction" in inflammatory parameters, but specific numerical data on the extent of this reduction is not provided.[2]

Visceral Hypersensitivity in Rats

Preclinical data have also indicated that this compound can reduce visceral hypersensitivity to colonic distension in rats, with a maximal inhibition of 70%.[2] This is a key finding as abdominal pain is a significant symptom for many IBD patients.

Clinical Pharmacology and Pharmacodynamics

A clinical study in healthy human volunteers has provided insights into the pharmacokinetics and pharmacodynamics of this compound.

Phase 1 Study in Healthy Volunteers (NCT00160862)

This randomized, double-blind, placebo-controlled, crossover study evaluated the effect of a single oral dose of 250 mg of this compound on Substance P-induced venodilation in 18 healthy male volunteers.[3][5]

Experimental Protocol: Dorsal Hand Vein Compliance

-

Study Design: A crossover design was used where each participant received both this compound and a placebo on separate occasions, with a washout period in between.

-

Drug Administration: A single oral dose of 250 mg of this compound or a matching placebo was administered.

-

Pharmacodynamic Assessment: The dorsal hand vein compliance technique was used to measure the venodilatory effect of Substance P.

-

Venoconstriction: The hand veins were first constricted by an infusion of phenylephrine.

-

Substance P Challenge: Substance P was then co-infused to induce venodilation.

-

Measurement: The degree of venodilation was measured before and at multiple time points after the administration of this compound or placebo.

-

-

Pharmacokinetic Analysis: Blood samples were collected over 24 hours to determine the plasma concentration of this compound.

-

Safety Monitoring: Safety was assessed through the monitoring of adverse events, ECG, vital signs, and laboratory tests.

Key Findings from the Phase 1 Study

| Parameter | This compound (250 mg) | Placebo | p-value | Reference |

| Maximum Antagonizing Effect on Substance P-induced Venodilation | 95 ± 8% | No effect | < 0.001 | [5] |

| Time to Maximum Effect | 1.47 ± 0.24 h | N/A | N/A | [5] |

| Mean Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL | N/A | N/A | [5] |

| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min | N/A | N/A | [5] |

| Mean Half-life (t½) | 9.9 ± 1.6 h | N/A | N/A | [5] |

The study concluded that a single oral dose of this compound is well-tolerated and effectively antagonizes the effects of Substance P in humans, confirming its mechanism of action in a clinical setting.[2][5]

Experimental Workflow for the Phase 1 Clinical Trial

Caption: Workflow of the randomized, placebo-controlled, crossover Phase 1 study of this compound.

Future Directions and Conclusion

The available data suggest that this compound, through its antagonism of the NK-1 receptor, is a promising candidate for the treatment of inflammatory bowel disease. Its ability to counteract the pro-inflammatory and pain-sensitizing effects of Substance P addresses key aspects of IBD pathophysiology. Preclinical studies have demonstrated its anti-inflammatory effects in a relevant animal model, and a Phase 1 clinical trial has confirmed its mechanism of action and favorable safety profile in healthy volunteers.

Further research, including clinical trials in IBD patients, is necessary to establish the therapeutic efficacy and safety of this compound in this patient population. The development of a potent, orally available NK-1 receptor antagonist like this compound could offer a novel therapeutic option for individuals with IBD, potentially targeting both inflammation and visceral pain.

References

- 1. foodguides.com [foodguides.com]

- 2. Neurokinin-1 receptor expression in inflammatory bowel disease: molecular quantitation and localisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P, obesity and gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cinacalcet Targets the Neurokinin-1 Receptor and Inhibits PKCδ/ERK/P65 Signaling to Alleviate Dextran Sulfate Sodium-Induced Colitis [frontiersin.org]

- 5. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

An In-Depth Technical Guide to SLV-317 for Irritable Bowel Syndrome Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The pathophysiology of IBS is complex and involves visceral hypersensitivity and low-grade inflammation. One of the key neurotransmitters implicated in pain signaling and inflammation in the gut is Substance P. SLV-317 is a potent and selective neurokinin-1 (NK-1) receptor antagonist, which blocks the action of Substance P.[1] Preclinical and early clinical studies suggest that this compound may have therapeutic potential in managing the symptoms of IBS by reducing visceral pain and inflammation.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, preclinical efficacy, and clinical pharmacology.

Mechanism of Action: Targeting the Neurokinin-1 Receptor

This compound exerts its pharmacological effects by competitively binding to and inhibiting the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide widely distributed in the central and peripheral nervous systems, including the enteric nervous system of the gastrointestinal tract.

In the context of IBS, the binding of Substance P to NK-1 receptors on enteric neurons and immune cells is thought to contribute to:

-

Visceral Hypersensitivity: The heightened perception of pain in response to normal or mildly noxious stimuli in the gut.

-

Neurogenic Inflammation: The release of inflammatory mediators from nerve endings, leading to vasodilation, increased vascular permeability, and immune cell activation.

By blocking the NK-1 receptor, this compound is hypothesized to interrupt these pathological processes, thereby alleviating abdominal pain and reducing gut inflammation associated with IBS.

Data Presentation

Preclinical Efficacy of this compound

| Experimental Model | Species | Key Findings | Reference |

| Visceral Hypersensitivity to Colonic Distension | Rat | Maximal inhibition of visceral hypersensitivity of 70%. | [1] |

| Trinitrobenzenesulphonic acid (TNBS)-induced Ileitis | Guinea-pig | Significant reduction in various parameters of ileitis with oral administration. | [1] |

| Gastrointestinal Transit | Rat, Mouse | Weak but significant effects on gastrointestinal transit; reduced faecal output. | [1] |

Pharmacokinetics of a Single Oral 250 mg Dose of this compound in Healthy Male Volunteers

| Pharmacokinetic Parameter | Value (Mean ± SEM) | Reference |

| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL | [1] |

| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min | [1] |

| Half-life (t1/2) | 9.9 ± 1.6 h | [1] |

Pharmacodynamics of a Single Oral 250 mg Dose of this compound in Healthy Male Volunteers

| Pharmacodynamic Parameter | This compound | Placebo | P-value | Reference |

| Maximum Antagonizing Effect on Substance P-induced Venodilation | 95 ± 8% | 19 ± 14% | < 0.001 | [1] |

| Time to Maximum Effect | 1.47 ± 0.24 h | N/A | N/A | [1] |

| Area Under the Effect Curve (AUCe) (% h⁻¹) | 278 ± 67 | 49 ± 12 | < 0.001 | [1] |

Experimental Protocols

Preclinical Models

1. Rat Model of Visceral Hypersensitivity to Colonic Distension

-

Objective: To assess the effect of this compound on visceral pain perception.

-

Methodology: While the specific details of the original study are not fully available, a standard protocol involves the following steps:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Hypersensitivity (if applicable): A mild colonic irritant (e.g., acetic acid) may be instilled to induce a state of visceral hypersensitivity that mimics IBS.

-

Drug Administration: this compound or vehicle is administered orally at various doses.

-

Colorectal Distension (CRD): A balloon catheter is inserted into the colon. The balloon is inflated to various pressures to elicit a visceromotor response (abdominal muscle contraction), which is a measure of visceral pain.

-

Measurement: The visceromotor response is quantified, often using electromyography (EMG) of the abdominal muscles. A reduction in the EMG response at a given distension pressure indicates an analgesic effect.

-

2. Guinea Pig Model of TNBS-induced Ileitis

-

Objective: To evaluate the anti-inflammatory effects of this compound in a model of intestinal inflammation.

-

Methodology: Based on standard protocols:

-

Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

-

Induction of Ileitis: Under anesthesia, a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is injected into the wall of the ileum to induce a localized, transmural inflammation.

-

Drug Administration: this compound or vehicle is administered orally for a defined period following the induction of ileitis.

-

Assessment of Inflammation: After the treatment period, the animals are euthanized, and the inflamed ileal segment is collected. Parameters of inflammation are assessed, which may include:

-

Macroscopic scoring of tissue damage.

-

Histological analysis of inflammatory cell infiltrate and tissue architecture.

-

Measurement of inflammatory markers such as myeloperoxidase (MPO) activity.

-

-

Clinical Pharmacodynamic Study in Healthy Volunteers

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Healthy male volunteers.

-

Protocol:

-

Treatment: Participants received a single oral dose of 250 mg this compound or a matching placebo. A washout period separated the two treatment phases.

-

Pharmacodynamic Assessment (Dorsal Hand Vein Compliance):

-

A vein in the back of the hand is pre-constricted with an infusion of phenylephrine.

-

Substance P is then co-infused to induce venodilation.

-

The degree of venodilation is measured to assess the response to Substance P.

-

This procedure is repeated at intervals after the administration of this compound or placebo to determine the extent and duration of NK-1 receptor blockade.

-

-

Pharmacokinetic Assessment: Venous blood samples were collected at multiple time points to determine the plasma concentration of this compound over time.

-

Safety Assessment: Safety was monitored through ECG, vital signs, and standard laboratory tests.

-

Conclusion and Future Directions

The available data indicates that this compound is a potent, orally active NK-1 receptor antagonist that effectively blocks the effects of Substance P in humans. Preclinical studies in animal models of visceral hypersensitivity and intestinal inflammation suggest its potential as a therapeutic agent for Irritable Bowel Syndrome. The reduction of visceral hypersensitivity by 70% in a rat model is a particularly promising finding.

Further research is warranted to fully elucidate the therapeutic potential of this compound in IBS. Specifically, clinical trials in patients with IBS are needed to evaluate its efficacy in improving key symptoms such as abdominal pain and discomfort, and to establish a safe and effective dosing regimen. These studies should ideally include objective measures of visceral sensitivity and inflammatory biomarkers to confirm the mechanism of action in the target patient population.

References

Therapeutic Potential of SLV-317: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of SLV-317, a potent and selective neurokinin-1 (NK-1) receptor antagonist. The information collated herein summarizes key findings from preclinical and clinical investigations, focusing on its mechanism of action, pharmacokinetics, and efficacy in models of inflammatory conditions.

Core Mechanism of Action: Neurokinin-1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of Substance P (SP) to the NK-1 receptor (also known as the tachykinin receptor 1). SP, a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals, neurogenic inflammation, and various other pathophysiological processes. By antagonizing the NK-1 receptor, this compound effectively mitigates the downstream signaling cascades initiated by SP.

The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), primarily activates Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events contribute to cellular responses such as cell proliferation, anti-apoptotic effects, and cell migration. Additionally, there is evidence for the involvement of Gαs and the Rho/Rock pathways in NK-1 receptor signaling.

Below is a diagram illustrating the primary signaling pathway inhibited by this compound.

Clinical Pharmacokinetics and Pharmacodynamics

A clinical trial (NCT00160862) investigated the pharmacokinetics and pharmacodynamics of this compound in healthy male volunteers. The study demonstrated that this compound is an orally active and effective antagonist of Substance P-induced effects in humans.

Pharmacokinetic Profile

A single oral dose of 250 mg of this compound as an oral solution was well tolerated. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value (Mean ± SEM) |

| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL |

| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min |

| Half-life (t1/2) | 9.9 ± 1.6 h |

Pharmacodynamic Effects: Inhibition of Substance P-Induced Venodilation

The pharmacodynamic effects of this compound were assessed using the dorsal hand vein compliance method, where venodilation is induced by local infusion of Substance P.

| Treatment Group | Pre-dose Venodilation (%) (Mean ± SEM) | Post-dose Venodilation Inhibition (%) (Mean ± SEM) |

| This compound (250 mg) | 56 ± 8 | 95 ± 8 (maximum effect) |

| Placebo | 49 ± 6 | No significant effect |

The maximum antagonizing effect of this compound was observed at 1.47 ± 0.24 hours post-administration. The mean area under the effect curve for this compound was significantly higher than that for placebo (p < 0.001), confirming its potent antagonist activity in a human model.

Preclinical Efficacy in Inflammatory Bowel Disease Models

Preclinical studies have evaluated the therapeutic potential of TP-317 (the same compound as this compound) in murine models of inflammatory bowel disease (IBD), specifically dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and TNFΔARE-induced ileitis. These studies highlight the anti-inflammatory and immunomodulatory properties of the compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis

In a model of DSS-induced colitis in C57BL/6J mice, daily oral administration of TP-317 demonstrated significant anti-inflammatory effects.

| Treatment Group | Dose (mg/kg) | Reduction in Histology Score (%) | Reduction in Crypt Damage Score (%) |

| TP-317 | 0.04 | 14 (NS) | 34 (p<0.05) |

| TP-317 | 0.4 | 22 (NS) | 37 (p<0.05) |

| TP-317 | 4.0 | 33 (p<0.01) | 39 (p<0.05) |

| Cyclosporin (B1163) | 25 | 33 (p<0.01) | - |

| Filgotinib (B607452) | - | 44 (p<0.001) | - |

At a dose of 0.4 mg/kg, TP-317 showed similar efficacy to cyclosporin and filgotinib in reducing the Disease Activity Index (DAI) scores. Notably, TP-317 demonstrated greater efficacy than both comparator drugs in reducing crypt damage.

TNFΔARE-Induced Ileitis

In the TNFΔARE mouse model, which spontaneously develops Crohn's-like ileitis due to increased TNF-α stability, TP-317 treatment for 14 days led to a reduction in intestinal permeability and disease activity. Furthermore, TP-317 modulated the local immune response in the mucosal tissue by:

-

Reducing the levels of the pro-inflammatory cytokine IL-17 .

-

Increasing the levels of the anti-inflammatory cytokine IL-10 .

Experimental Protocols

Dorsal Hand Vein Compliance Technique for Pharmacodynamic Assessment

This experimental workflow outlines the key steps in the clinical study to assess the pharmacodynamic effects of this compound.

Methodology:

-

Volunteer Recruitment: Healthy male volunteers were enrolled in a randomized, double-blind, placebo-controlled, cross-over study.

-

Drug Administration: A single oral dose of 250 mg this compound or placebo was administered.

-

Venoconstriction: The dorsal hand veins were preconstricted via infusion of phenylephrine.

-

Venodilation Induction: Substance P was co-infused intermittently to induce venodilation.

-

Pharmacodynamic Measurement: The diameter of the hand vein was measured to determine the degree of venodilation, and the inhibitory effect of this compound was quantified.

-

Pharmacokinetic Sampling: Venous blood samples were collected for up to 24 hours post-dose to determine the plasma concentration of this compound.

DSS-Induced Colitis Model

This diagram illustrates the induction and treatment protocol for the DSS-induced colitis model used in the preclinical evaluation of TP-317.

Methodology:

-

Animal Model: 8-week old C57BL/6J mice were used.

-

Induction of Colitis: Mice received two cycles of DSS in their drinking water:

-

Cycle 1: 1% DSS for 5 days.

-

Recovery: 10 days of regular drinking water.

-

Cycle 2: 2% DSS for 5 days.

-

-

Treatment: Daily oral treatment was initiated on day 20 and continued for 7 days with TP-317 (at doses of 0.04, 0.4, or 4 mg/kg), cyclosporin (25 mg/kg), or filgotinib.

-

Assessment: On day 27, the mice were sacrificed, and colonic tissue was collected for histological analysis to assess inflammation severity, depth, and crypt loss.

TNFΔARE-Induced Ileitis Model

Methodology:

-

Animal Model: 8-10 week old TNFΔARE mice, which have a genetic modification leading to increased stability of TNF-α mRNA and consequently, overexpression of TNF-α, were used. This results in the spontaneous development of chronic ileitis.

-

Treatment: The mice were treated with daily oral doses of TP-317 (0.04, 0.4, and 4 mg/kg) for 14 days.

-

Intestinal Permeability Assessment: On day 13, intestinal permeability was assessed by oral gavage of FITC-Dextran and subsequent measurement of its concentration in the blood after 4 hours.

-

Cytokine and Histology Assessment: On day 14, the animals were sacrificed, and intestinal tissue was harvested for the measurement of cytokine levels (IL-17 and IL-10) by ELISA and for histological scoring of disease activity.

Conclusion

This compound is a potent, orally available NK-1 receptor antagonist with a favorable pharmacokinetic profile in humans. It has demonstrated significant efficacy in a human pharmacodynamic model of Substance P-induced effects. Furthermore, preclinical studies in established murine models of inflammatory bowel disease have shown its potential to reduce inflammation, protect the mucosal barrier, and modulate the immune response. These findings support the continued investigation of this compound as a potential therapeutic agent for inflammatory conditions where the Substance P/NK-1 receptor pathway plays a significant pathological role.

An In-depth Technical Guide to the Pharmacology of Solabegron (SLV-317)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (B109787), also known as GW-427,353, is a selective β3-adrenoceptor (β3-AR) agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] Developed by GlaxoSmithKline, it represents a targeted therapeutic approach by modulating smooth muscle relaxation and visceral sensory pathways.[1] This document provides a comprehensive overview of the pharmacological profile of Solabegron, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

Solabegron exerts its pharmacological effects primarily through the selective activation of the β3-adrenergic receptor.[1]

-

Overactive Bladder (OAB): In the bladder, stimulation of β3-adrenoceptors on detrusor muscle cells leads to smooth muscle relaxation. This increases bladder capacity and reduces the frequency of involuntary contractions, thereby alleviating the symptoms of OAB such as urinary urgency and frequency.[1][2] The signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream signaling that promotes relaxation.[2]

-

Irritable Bowel Syndrome (IBS): In the gastrointestinal tract, Solabegron's activation of β3-ARs has been shown to reduce nerve-stimulated colonic smooth muscle contractions.[3] A key aspect of its mechanism in IBS is the release of somatostatin (B550006) from adipocytes.[1][4] Somatostatin has analgesic properties and acts on enteric neurons to decrease their excitability, which may contribute to the reduction of visceral pain associated with IBS.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Solabegron from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Selectivity and Potency

| Parameter | Cell Line/Tissue | Value | Reference |

| EC50 (cAMP accumulation) | CHO cells expressing human β3-AR | 22 ± 6 nM | [5] |

| Intrinsic Activity (vs. Isoproterenol) | CHO cells expressing human β3-AR | 90% | [5] |

| EC50 (Relaxation) | Human bladder strips (pre-contracted) | 1.9 nM | [6] |

| β1-AR and β2-AR Activity | CHO cells expressing human β1/β2-AR | Minimal response at 10,000 nM (<10% of isoproterenol) | [5] |

Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Repeat Dosing)

| Parameter | Solabegron (Parent) | Active Metabolite (O-acyl glucuronide) | Reference |

| Tmax (Median) | 1.5–3 hours | 3–4 hours | [3] |

Table 3: Phase II Clinical Trial Efficacy in Overactive Bladder (8 weeks)

| Parameter | Solabegron (125 mg, twice daily) | Placebo | p-value | Reference |

| Reduction in Incontinence Episodes | 65.6% from baseline | - | 0.025 | [7] |

| Reduction in Urination Frequency | Statistically significant reduction | - | 0.036 | [7] |

| Increase in Urine Volume Voided | Statistically significant increase | - | <0.001 | [7] |

Experimental Protocols

1. In Vitro cAMP Accumulation Assay

-

Objective: To determine the potency and selectivity of Solabegron at human β-adrenergic receptor subtypes.

-

Methodology:

-

Chinese Hamster Ovary (CHO) cells stably expressing either human β1, β2, or β3-adrenoceptors are cultured.

-

Cells are incubated with varying concentrations of Solabegron or the non-selective agonist isoproterenol (B85558) (as a positive control).

-

Following incubation, cells are lysed, and the intracellular concentration of cyclic adenosine monophosphate (cAMP) is measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Dose-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) and intrinsic activity (relative to isoproterenol) are calculated.

-

2. Voltage-Sensitive Dye Imaging of Human Submucous Neurons

-

Objective: To investigate the effect of Solabegron on the excitability of human enteric neurons.

-

Methodology:

-

Human submucous plexus preparations are obtained from surgical specimens.

-

The tissue is loaded with a voltage-sensitive dye that changes its fluorescence intensity in response to changes in membrane potential.

-

Baseline neuronal activity, often evoked by a ganglionic stimulant like nicotine, is recorded using fluorescence microscopy.

-

The preparation is then perfused with Solabegron, and the evoked neuronal spike frequency is recorded again.

-

To determine the mechanism, the experiment can be repeated in the presence of a β3-AR antagonist (e.g., SR-59230) or a somatostatin receptor antagonist (e.g., CYN154806).

-

Visualizations

Caption: Solabegron-mediated β3-AR signaling cascade leading to detrusor muscle relaxation.

Caption: Workflow for determining Solabegron's in vitro potency and selectivity.

Conclusion

Solabegron is a potent and selective β3-adrenoceptor agonist with a well-defined mechanism of action.[3] In vitro studies demonstrate its high affinity and selectivity for the β3-AR over β1 and β2 subtypes.[5] Clinical trials have provided evidence for its efficacy in treating overactive bladder by promoting bladder relaxation.[7][8] Furthermore, its unique ability to stimulate somatostatin release provides a novel therapeutic avenue for managing visceral pain in conditions like irritable bowel syndrome.[3][4] The data and protocols presented herein offer a detailed technical foundation for further research and development in this area.

References

- 1. Solabegron - Wikipedia [en.wikipedia.org]

- 2. Clinical Utility of β3-Adrenoreceptor Agonists for the Treatment of Overactive Bladder: A Review of the Evidence and Current Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Novel Therapeutic Pathways: A Technical Review of SLV-317 and Istradefylline

An In-depth Guide for Researchers and Drug Development Professionals

Introduction